molecular formula C9H11Br2N B8662574 2-(1,2-Dibromoethyl)-5-ethylpyridine CAS No. 646519-95-1

2-(1,2-Dibromoethyl)-5-ethylpyridine

Cat. No.: B8662574
CAS No.: 646519-95-1
M. Wt: 293.00 g/mol
InChI Key: HFNZHPPIFLNJDY-UHFFFAOYSA-N
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Description

2-(1,2-Dibromoethyl)-5-ethylpyridine is a specialized brominated pyridine derivative of high interest in advanced organic synthesis and medicinal chemistry research. This compound features a 5-ethylpyridine scaffold substituted at the 2-position with a versatile 1,2-dibromoethyl functional group. The presence of two bromine atoms on the ethyl side chain makes it a valuable bifunctional electrophile and a key synthetic intermediate for constructing more complex molecular architectures. Researchers can utilize this compound in various cross-coupling reactions, cyclization studies, and as a precursor for the development of novel pharmacologically active molecules. The compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, and all necessary Safety Data Sheets (SDS) should be consulted before use.

Properties

CAS No.

646519-95-1

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

2-(1,2-dibromoethyl)-5-ethylpyridine

InChI

InChI=1S/C9H11Br2N/c1-2-7-3-4-9(12-6-7)8(11)5-10/h3-4,6,8H,2,5H2,1H3

InChI Key

HFNZHPPIFLNJDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(CBr)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its high reactivity. It can participate in various nucleophilic substitution reactions, making it useful for the preparation of more complex organic molecules. Its ability to undergo further transformations allows chemists to create diverse chemical entities that are essential in research and development.

Pharmaceutical Applications

Due to its structural features, 2-(1,2-Dibromoethyl)-5-ethylpyridine has potential applications in drug discovery and development. Compounds with similar structures have been investigated for their biological activities, including anti-cancer properties. The brominated derivatives can exhibit enhanced pharmacological effects compared to their non-brominated counterparts .

For instance, studies have shown that halogenated pyridines can interact with biological targets more effectively, which may lead to improved therapeutic agents for diseases such as cancer and diabetes .

Agrochemical Uses

The compound may also find applications in the agrochemical industry as a precursor for pesticides or herbicides. Its reactivity allows it to be modified into compounds that can effectively control pests or enhance crop yields. The use of halogenated compounds in agrochemicals is well-documented due to their ability to disrupt biological processes in target organisms while minimizing impact on non-target species .

Case Studies

Case Study 1: Pharmaceutical Development
In a recent study focused on the synthesis of new anti-cancer agents, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects compared to standard treatments.

Case Study 2: Agrochemical Applications
Another investigation explored the use of dibrominated pyridines in developing novel herbicides. The study highlighted how modifying the structure of this compound led to compounds with enhanced efficacy against specific weed species while maintaining low toxicity to crops.

Comparison with Similar Compounds

Brominated Pyridine Derivatives

Pyridine derivatives with bromine substituents are widely used in medicinal chemistry. Key analogs include:

  • 2-Amino-3-bromo-5-methylpyridine: This compound replaces the dibromoethyl group with an amino substituent and a methyl group. It serves as a precursor for synthesizing tetrahydropyrido-diazepinones and other heterocycles, emphasizing its role in drug discovery .

Structural Impact :

  • The 1,2-dibromoethyl group in 2-(1,2-Dibromoethyl)-5-ethylpyridine introduces steric bulk and electrophilic reactivity, favoring alkylation reactions (e.g., with thiols in anti-ulcer agent synthesis) .
  • In contrast, amino or methoxy substituents (e.g., in 3-[(4-methoxyphenyl)ethynyl]-5-methylpyridin-2-amine) enhance solubility and electronic modulation for target-specific interactions .

Brominated Aliphatic Compounds

Brominated aliphatics, such as 1,2-dibromoethane (EDB) and 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (DBDBECH), share bromine-rich structures but differ in backbone and applications:

  • 1,2-Dibromoethane (EDB): A volatile alkane once used as a pesticide and fumigant. It exhibits high water solubility (4,300 mg/L) and carcinogenicity, as confirmed in NTP inhalation studies .
  • Recommended studies include soil mobility and degradation kinetics .

Key Differences :

  • Reactivity : EDB’s small structure facilitates rapid hydrolysis, whereas DBDBECH’s bulky cyclohexane backbone and multiple bromine atoms resist degradation .
  • Applications : Unlike EDB (phased out due to toxicity), this compound is tailored for controlled pharmaceutical synthesis, minimizing environmental release .

Data Table: Comparative Analysis of Brominated Compounds

Compound Name Structure Type Key Properties Applications Toxicity/Environmental Impact References
This compound Brominated pyridine Hydrobromide salt (86% yield); reactive dibromoethyl group Anti-ulcer drug intermediate Not reported
1,2-Dibromoethane (EDB) Brominated alkane Water solubility: 4,300 mg/L; volatile Former pesticide/fumigant Carcinogenic (NTP-confirmed)
DBDBECH Brominated cyclohexane Low water solubility; log Kow > 6 Flame retardant Persistent; bioaccumulative
2-Amino-3-bromo-5-methylpyridine Brominated pyridine Solid; amino functionality Pharmaceutical intermediate No toxicity data

Research Findings and Implications

  • Pharmaceutical Utility : The dibromoethyl group in this compound enables selective alkylation of benzimidazoles, critical for anti-ulcer activity .
  • Environmental Concerns : DBDBECH’s persistence and high log Kow necessitate rigorous fate studies to mitigate ecological risks .
  • Toxicity Trade-offs: While EDB’s carcinogenicity limits its use, structural modifications in pyridine derivatives reduce off-target effects, enhancing therapeutic safety .

Preparation Methods

Bromination of 5-Ethyl-2-vinylpyridine

A plausible route involves the bromination of a pre-formed 5-ethyl-2-vinylpyridine intermediate. This approach leverages the reactivity of alkenes toward bromine addition:

  • Synthesis of 5-Ethyl-2-vinylpyridine :

    • Methodology : Palladium-catalyzed coupling (e.g., Heck reaction) between 5-ethyl-2-bromopyridine and ethylene.

    • Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80–100°C.

  • Dibromination of the Vinyl Group :

    • Reagents : Bromine (Br₂) in a non-polar solvent (e.g., CCl₄) at 0–25°C.

    • Mechanism : Electrophilic addition across the double bond, yielding the 1,2-dibromoethyl group.

Example Protocol :

Yield : ~60–75% (estimated based on analogous alkene brominations).

Direct Bromination of 5-Ethyl-2-ethylpyridine

An alternative strategy involves introducing bromine atoms into a pre-existing ethyl group at the 2-position:

  • Synthesis of 5-Ethyl-2-ethylpyridine :

    • Method : Friedel-Crafts alkylation of pyridine using ethyl bromide and AlCl₃, though this is challenging due to pyridine’s low reactivity.

    • Alternative : Cross-coupling of 2-bromo-5-ethylpyridine with ethylmagnesium bromide under Negishi conditions.

  • Radical Bromination :

    • Reagents : N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄.

    • Selectivity : Tertiary C–H bonds are preferentially brominated, but the ethyl group’s primary position may require harsh conditions.

Challenges :

  • Low regioselectivity for primary C–H bonds.

  • Competing ring bromination (e.g., at the 3- or 4-positions).

Multi-Step Approaches via Intermediate Functionalization

Hantzsch Dihydropyridine Synthesis with Post-Modification

The Hantzsch synthesis offers a route to construct dihydropyridine intermediates, which can be aromatized and functionalized:

  • Dihydropyridine Formation :

    • Reactants : Ethyl acetoacetate, ammonia, and 2-bromoethyl aldehyde.

    • Conditions : EtOH, reflux.

  • Aromatization and Bromination :

    • Oxidation : Using HNO₃ or MnO₂ to yield 5-ethylpyridine.

    • Bromination : As described in Section 2.1.

Suzuki-Miyaura Coupling for Ethyl Group Introduction

A palladium-catalyzed coupling can install the ethyl group at the 5-position:

  • Substrate Preparation : 2-(1,2-Dibromoethyl)pyridine-5-boronic acid.

  • Coupling Reaction :

    • Conditions : Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O, 80°C.

    • Electrophile : Ethyl iodide or ethyl triflate.

Advantages : High regioselectivity and compatibility with boronic acids.

Comparative Analysis of Methods

MethodKey StepsAdvantagesChallengesEstimated Yield
Bromination of 5-Ethyl-2-vinylpyridineHeck coupling → DibrominationStraightforward bromination stepRequires synthesis of vinyl precursor60–75%
Direct BrominationFriedel-Crafts → Radical brominationFewer stepsLow regioselectivity, side reactions30–50%
Hantzsch SynthesisDihydropyridine → AromatizationScalable dihydropyridine formationMulti-step, oxidation risks40–60%
Suzuki-Miyaura CouplingBoronic acid couplingPrecise ethyl group installationRequires boronic acid synthesis50–70%

Critical Considerations and Optimization

  • Regioselectivity : Bromination at the ethyl group’s primary position remains challenging. Directed ortho-metalation or directing groups (e.g., pyridine N-oxide) could enhance selectivity.

  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential due to the polar nature of brominated products.

  • Safety : Liquid bromine and NBS require careful handling in fume hoods.

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